molecular formula C14H13ClFN3O B7627471 N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine

N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine

Cat. No. B7627471
M. Wt: 293.72 g/mol
InChI Key: MUHXNJIJIBXFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine is a chemical compound that has been extensively studied for its potential use in scientific research applications. It is a pyrimidine analog that has been shown to have a unique mechanism of action and a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclin-dependent kinases. This inhibition leads to the suppression of cellular proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in these cells. It has also been shown to inhibit the activity of certain enzymes, including tyrosine kinases and cyclin-dependent kinases. Additionally, it has been shown to have antiviral activity against HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine is that it has been extensively studied, and its mechanism of action is well-understood. This makes it a useful tool for investigating cellular signaling pathways and for studying the effects of enzyme inhibition. One limitation of N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine is that it is not yet approved for clinical use, and its safety and efficacy in humans have not been fully established.

Future Directions

There are several future directions for research on N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer or antiviral agents. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cellular signaling pathways. Finally, the safety and efficacy of the compound in humans could be further investigated to determine its potential for clinical use.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine involves several steps. The first step is the protection of the pyrimidine ring using a suitable protecting group. This is followed by the reaction of the protected pyrimidine with 4-chlorobenzaldehyde to form an intermediate compound. The intermediate is then reacted with ethylene oxide to form the oxolane ring. Finally, the protecting group is removed to yield N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine.

Scientific Research Applications

N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine has been used in a range of scientific research applications. It has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro. It has also been investigated for its potential use in the treatment of viral infections, including HIV and hepatitis B. Additionally, it has been studied for its potential use as a tool for investigating cellular signaling pathways.

properties

IUPAC Name

N-[2-(4-chlorophenyl)oxolan-3-yl]-5-fluoropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O/c15-10-3-1-9(2-4-10)13-12(5-6-20-13)19-14-17-7-11(16)8-18-14/h1-4,7-8,12-13H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHXNJIJIBXFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC2=NC=C(C=N2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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